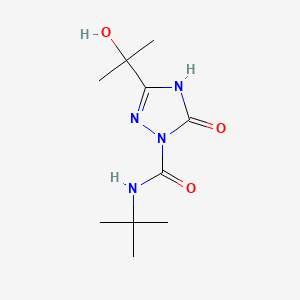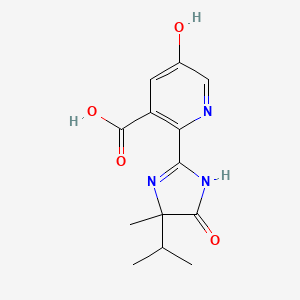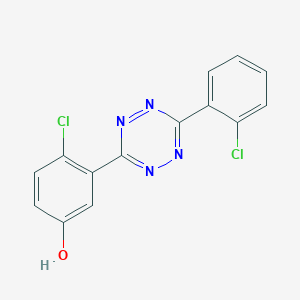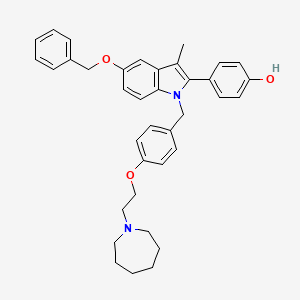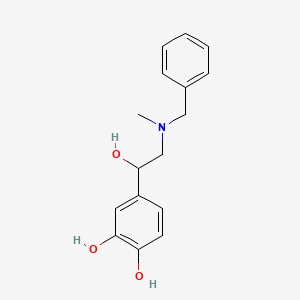
N-苄基肾上腺素
描述
N-Benzyl Epinephrine, also known as ®-4-{2-[Benzyl(methyl)amino]-1-hydroxyethyl}benzene-1,2-diol, is a synthetic derivative of epinephrine. This compound is characterized by the addition of a benzyl group to the nitrogen atom of the epinephrine molecule. It is primarily used as a pharmaceutical analytical impurity and has various applications in scientific research .
科学研究应用
N-Benzyl Epinephrine has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of epinephrine derivatives.
Biology: Studied for its effects on biological systems, particularly in the context of neurotransmitter activity and receptor binding.
Medicine: Investigated for potential therapeutic applications, including its role in modulating adrenergic receptors.
Industry: Used in the development of new pharmaceuticals and as a quality control standard in drug manufacturing
作用机制
Target of Action
N-Benzyl Epinephrine, also known as rac Adrenaline Impurity D, primarily targets alpha and beta receptors found in the body . These receptors are present in various parts of the body, including the muscle that lines the walls of blood vessels .
Mode of Action
By acting on alpha receptors, N-Benzyl Epinephrine constricts blood vessels to help maintain blood pressure and heart function . Through its action on beta receptors, it relaxes the smooth muscle in the airways of the lungs to help relieve shortness of breath and wheezing . It may also relax smooth muscles of the stomach, intestine, uterus, and urinary bladder to relieve symptoms in the digestive or urinary tracts .
Biochemical Pathways
N-Benzyl Epinephrine plays a crucial role in the body’s ‘fight or flight’ response . In response to stressful stimuli, it is secreted into the blood, to be carried to target organs whose cells will respond to this signal . It also triggers the activation of glycogen phosphorylase and the breakdown of glycogen to provide a muscle cell with fuel for a rapid response .
Pharmacokinetics
Most investigators found two Cmax’s with time to reach maximum concentration (Tmax) 5–10 min and 30–50 min, respectively .
Action Environment
The action of N-Benzyl Epinephrine can be influenced by environmental factors. For instance, the presence of toxic cations can affect the solution behavior of epinephrine
生化分析
Biochemical Properties
N-Benzyl Epinephrine interacts with various enzymes, proteins, and other biomolecules. It is synthesized by an enzymatic process that converts tyrosine into a series of intermediates and ultimately epinephrine . The nature of these interactions is complex and involves multiple biochemical reactions.
Cellular Effects
N-Benzyl Epinephrine influences various types of cells and cellular processes. It has been shown to have effects on heart rate and force, acting on nearly all body tissues . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-Benzyl Epinephrine exerts its effects at the molecular level through various mechanisms. It binds to adrenergic receptors, leading to a cascade of events that result in physiological responses . It also influences gene expression, potentially through its interactions with transcription factors .
Temporal Effects in Laboratory Settings
The effects of N-Benzyl Epinephrine change over time in laboratory settings. Studies have shown that it can induce changes in brain norepinephrine, dopamine, and serotonin levels
Dosage Effects in Animal Models
The effects of N-Benzyl Epinephrine vary with different dosages in animal models. Studies have shown that it can increase heart rate and induce insulin resistance
Metabolic Pathways
N-Benzyl Epinephrine is involved in various metabolic pathways. It is synthesized from tyrosine through a series of enzymatic reactions . It also interacts with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
N-Benzyl Epinephrine is transported and distributed within cells and tissues. It is thought to be transported via the norepinephrine transporter, which serves as the main mechanism for terminating noradrenergic signaling at the synaptic gap .
Subcellular Localization
It is likely that it is localized to specific compartments or organelles based on targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl Epinephrine typically involves the reaction of epinephrine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of N-Benzyl Epinephrine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
N-Benzyl Epinephrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: N-Benzyl Epinephrine can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent amine and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Norepinephrine: Another endogenous catecholamine with similar but distinct physiological effects compared to epinephrine.
Dopamine: A precursor to both epinephrine and norepinephrine, with its own unique set of biological activities.
Uniqueness
N-Benzyl Epinephrine is unique due to the presence of the benzyl group, which alters its pharmacokinetic and pharmacodynamic properties. This modification can lead to differences in receptor binding affinity, metabolic stability, and overall biological activity compared to its parent compound and other similar catecholamines .
属性
IUPAC Name |
4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,16,18-20H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENHZTNWVCNPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301171362 | |
| Record name | 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301171362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095714-91-2 | |
| Record name | 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1095714-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301171362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



